5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features both benzothiadiazole and thiazolidinedione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2,1,3-benzothiadiazole derivatives with thiazolidine-2,4-dione under specific reaction conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiadiazole ring, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diabetes and cancer.
Mechanism of Action
The mechanism of action of 5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring.
Thiazolidine-2,4-dione: A heterocyclic compound with a thiazolidine ring and two keto groups.
Uniqueness
5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to the combination of benzothiadiazole and thiazolidinedione moieties, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
648450-68-4 |
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Molecular Formula |
C10H5N3O2S2 |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
5-(2,1,3-benzothiadiazol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H5N3O2S2/c14-9-8(16-10(15)11-9)4-5-1-2-6-7(3-5)13-17-12-6/h1-4H,(H,11,14,15) |
InChI Key |
VFXOODMBCVDUAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
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